molecular formula C13H12O2 B3144770 Methyl 2-methyl-1-naphthoate CAS No. 56020-58-7

Methyl 2-methyl-1-naphthoate

Cat. No.: B3144770
CAS No.: 56020-58-7
M. Wt: 200.23 g/mol
InChI Key: LAVWHNAHVCKBOU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-naphthoate is an organic compound belonging to the class of aromatic esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the second position and a methoxy group at the first position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-naphthoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives.

Scientific Research Applications

Methyl 2-methyl-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving aromatic esters and their biological activities.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-methyl-1-naphthoate exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing biochemical processes. The specific pathways and targets depend on the context of its application, such as its role in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-1-naphthoate
  • Methyl 1-methoxy-2-naphthoate
  • Methyl 2-naphthoate

Uniqueness

Methyl 2-methyl-1-naphthoate is unique due to the specific positioning of the methyl and methoxy groups on the naphthalene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the methyl group at the second position can influence the compound’s steric and electronic characteristics, affecting its behavior in chemical reactions and applications.

Properties

IUPAC Name

methyl 2-methylnaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-7-8-10-5-3-4-6-11(10)12(9)13(14)15-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVWHNAHVCKBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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